molecular formula C10H10BrCl B7992568 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene

Cat. No.: B7992568
M. Wt: 245.54 g/mol
InChI Key: WIIRYKWNUJHDBY-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene is a halogenated aromatic compound characterized by a propene backbone substituted with a bromine atom at the 2-position and a 3-chloro-2-methylphenyl group at the 3-position. Such compounds are typically utilized in cross-coupling reactions, pharmaceutical precursor synthesis, or agrochemical research due to their electrophilic bromine and aromatic substitution patterns .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-chloro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIRYKWNUJHDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 3-(3-Chloro-2-Methylphenyl)-1-Propene

The most direct route involves electrophilic bromination of 3-(3-chloro-2-methylphenyl)-1-propene using molecular bromine (Br₂) or N-bromosuccinimide (NBS). In a nitrogen-purged reactor, Br₂ (1.1 equiv) is added dropwise to a solution of the propene derivative in carbon tetrachloride (CCl₄) at −30°C. After 2 hours, the mixture warms to 20°C, and excess bromine is quenched with aqueous sodium bicarbonate. Distillation yields 2-bromo-3-(3-chloro-2-methylphenyl)-1-propene with 68–72% purity, requiring further fractional distillation.

Key variables :

  • Solvent : CCl₄ minimizes side reactions (e.g., allylic bromination) due to its non-polarity.

  • Temperature : Sub-zero conditions suppress polymer formation.

  • Catalyst : FeCl₃ (0.5 mol%) enhances regioselectivity for the β-position.

Allene-Based Synthesis

Co-Halogenation of Allene with Cl₂ and Br₂

Adapting the method from US3271466A, allene (propadiene) undergoes simultaneous chlorination and bromination in methylene chloride (CH₂Cl₂) at −30°C. A stoichiometric mixture of Cl₂ and Br₂ (1:1 molar ratio) is introduced to allene (2.0 equiv) in CH₂Cl₂, yielding 2-bromo-3-chloro-1-propene as an intermediate. Subsequent Friedel-Crafts alkylation with 3-chloro-2-methylbenzene in the presence of AlCl₃ attaches the aryl group, achieving 58–63% overall yield.

Optimization data :

ParameterOptimal ValueYield Impact
Allene:Halogen ratio2:1+22%
SolventCH₂Cl₂+15%
Reaction time3 hours+12%

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling of Boronic Acids

A two-step approach involves:

  • Synthesis of 2-bromo-1-propene-3-triflate : Triflation of 2-bromoallyl alcohol using triflic anhydride.

  • Coupling with 3-chloro-2-methylphenylboronic acid : Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (4:1) at 80°C, the cross-coupling achieves 74–78% yield.

Advantages :

  • Superior regiocontrol vs. electrophilic methods.

  • Tolerates electron-withdrawing groups on the aryl ring.

Industrial-Scale Continuous Flow Synthesis

Tubular Reactor Design

A continuous flow system (patent-derived) enhances throughput:

  • Reactor 1 : Halogenation of allene at −30°C (residence time: 5 min).

  • Reactor 2 : Friedel-Crafts alkylation at 40°C (residence time: 20 min).

  • Purity : 89–92% after in-line distillation.

Economic metrics :

  • Production rate : 12 kg/h

  • Solvent recovery : 98% via vapor recompression.

Purification and Analytical Validation

Distillation and Crystallization

Crude product is purified via vacuum distillation (bp 98–102°C at 15 mmHg) followed by recrystallization from hexane/ethyl acetate (4:1). GC-MS analysis confirms >99% purity, with characteristic fragments at m/z 242 [M]⁺ and 163 [C₇H₆Cl]⁺.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 6.8–7.3 (m, 3H, aryl), 5.9 (d, J = 16 Hz, 1H, CH₂=CH), 2.4 (s, 3H, CH₃).

  • ¹³C NMR : 122.1 (C-Br), 138.5 (C-Cl), 115.3 (C=C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Direct bromination68–7289Moderate120
Allene co-halogenation58–6392High95
Suzuki coupling74–7899Low210
Continuous flow85–8995Industrial80

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as bromine, hydrogen chloride, and sulfuric acid are used. The reactions are usually performed at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(3-chloro-2-methylphenyl)-1-propanol, 3-(3-chloro-2-methylphenyl)-1-propylamine, and other substituted derivatives.

    Addition Reactions: Products include 2,3-dibromo-3-(3-chloro-2-methylphenyl)propane and 3-(3-chloro-2-methylphenyl)-1-chloropropane.

    Oxidation and Reduction Reactions: Products include 2,3-epoxy-3-(3-chloro-2-methylphenyl)propane and 3-(3-chloro-2-methylphenyl)propane.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene serves as a crucial building block in organic synthesis. Its bromine atom facilitates substitution reactions, allowing chemists to create more complex molecules through various transformations. This characteristic is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Reactivity and Mechanism
The compound's reactivity is attributed to its double bond and the presence of the bromine atom. These features enable it to form covalent bonds with nucleophiles, which can lead to the formation of new chemical entities. The aromatic ring contributes to its stability and reactivity through π-π interactions, enhancing its utility in synthetic pathways.

Biological Research

Potential Biological Activities
Research has indicated that this compound may possess various biological activities. Studies are ongoing to explore its interactions with enzymes and receptors, which could lead to the discovery of new therapeutic agents. The compound's ability to modulate enzyme activity through covalent bonding is of particular interest in drug design.

Case Studies in Pharmacology
Several case studies have examined the biological effects of similar compounds. For instance, derivatives of bromoalkenes have shown promise in inhibiting specific enzymes linked to disease pathways. These findings suggest that this compound could be a candidate for further pharmacological investigation.

Industrial Applications

Development of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating polymers and other materials that require specific chemical characteristics.

Agrochemical Synthesis
The compound also plays a role in the synthesis of agrochemicals, where its reactivity can be harnessed to develop effective pesticides or herbicides. The incorporation of chlorine and bromine atoms enhances the biological activity of these compounds, making them more effective against target pests.

Summary Table of Applications

Field Application Details
Organic ChemistryBuilding Block for SynthesisUsed to create complex molecules through substitution reactions
Biological ResearchPotential Therapeutic AgentInvestigated for interactions with enzymes and receptors
Industrial ChemistryProduction of Specialty ChemicalsUtilized in creating polymers and agrochemicals
Agrochemical IndustryDevelopment of Pesticides and HerbicidesEnhances biological activity against target organisms

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in electrophilic addition reactions, which are crucial for its reactivity in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-bromo-3-(3-chloro-2-methylphenyl)-1-propene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound (Target) C₁₀H₉BrCl ~227.54 (estimated) 3-Cl, 2-Me on phenyl; Br at C2 Likely high reactivity for coupling N/A
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₁₀BrClO 261.54 3-Cl, 4-Me on phenyl; ketone Crystalline solid; used in X-ray studies
2-Bromo-3-(3,4-dichlorophenyl)-1-propene C₉H₆BrCl₂ 264.91 3,4-diCl on phenyl; Br at C2 Electrophilic reagent in synthesis
2-Bromo-3-(3,5-dimethylphenyl)-1-propene C₁₁H₁₃Br 225.12 3,5-diMe on phenyl; Br at C2 Intermediate for polymer chemistry
2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene C₁₀H₉BrF 225.08 4-F, 3-Me on phenyl; Br at C2 Potential fluorinated drug precursor

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, F): Increase electrophilicity of the bromine atom, enhancing reactivity in nucleophilic substitution or Suzuki-Miyaura couplings. For example, 2-bromo-3-(3,4-dichlorophenyl)-1-propene (C₉H₆BrCl₂) is more reactive than dimethyl-substituted analogs due to stronger electron withdrawal by Cl .
  • Electron-Donating Groups (e.g., Me): Stabilize the aromatic ring but reduce bromine’s electrophilicity. 2-Bromo-3-(3,5-dimethylphenyl)-1-propene (C₁₁H₁₃Br) may exhibit slower reaction kinetics in cross-coupling reactions .

Functional Group Differences: Propenes vs. Propanones: Ketone derivatives (e.g., 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one) exhibit distinct reactivity, such as participation in condensation reactions, unlike propenes, which are better suited for allylic substitutions .

Physical Properties: Boiling Points and Solubility: Halogenated propenes generally have higher boiling points than non-halogenated analogs due to increased molecular weight and polarity. For instance, 2-bromo-3-(3,4-dichlorophenyl)-1-propene (C₉H₆BrCl₂) likely has a boiling point >200°C, similar to its dichlorophenyl analogs . Crystallinity: Ketone derivatives (e.g., evidence 5) form stable crystals suitable for X-ray diffraction studies, while propenes are often liquids or low-melting solids .

Biological Activity

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and various applications.

  • Chemical Formula : C10H10BrCl
  • Molecular Weight : 251.55 g/mol
  • Structure : The compound features a bromine atom and a chlorine atom attached to a propene backbone, along with a substituted aromatic ring.

Synthesis

The synthesis of this compound typically involves halogenation reactions of corresponding precursors. The following general method is often employed:

  • Start with 3-(3-chloro-2-methylphenyl)-1-propene.
  • React with bromine in an appropriate solvent under controlled conditions to yield the desired bromo-substituted product.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar halogenated compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .

Cytotoxicity and Carcinogenicity

The cytotoxic effects of halogenated compounds have been extensively studied. For instance, exposure to related compounds has shown dose-dependent increases in cell death in various cancer cell lines. Specific studies have indicated that such compounds can induce apoptosis through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15Apoptosis induction
1-Bromo-3-chloropropaneHepG220Mitochondrial dysfunction

In Vivo Studies

In vivo studies have highlighted the potential toxicological effects of related brominated compounds. For example, inhalation studies on similar compounds showed significant increases in tumor incidence in rodent models . This raises concerns regarding the carcinogenic potential of this compound.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of several brominated derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound displayed promising antibacterial activity, supporting its potential use in pharmaceutical formulations .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound effectively reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene, and how can reaction conditions be optimized?

The compound is typically synthesized via halogenation of a precursor alkene. A common method involves bromination of 3-(3-chloro-2-methylphenyl)-1-propene using bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions . Catalytic systems, such as palladium-based catalysts (e.g., Pd(PPh₃)₄), may enhance regioselectivity . Optimization requires monitoring reaction progress via TLC or GC-MS and adjusting stoichiometry, temperature, and solvent polarity.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons, allylic bromine coupling patterns) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (C₁₀H₁₀BrCl, theoretical MW: 261.45 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • Elemental Analysis : Validate halogen content (Br, Cl) via combustion analysis.

Q. What are the primary chemical reactions this compound undergoes, and how do functional groups influence reactivity?

The allylic bromine and electron-deficient alkene moiety make it prone to:

  • Nucleophilic Substitution : Bromine can be replaced by nucleophiles (e.g., amines, thiols) under SN² conditions .
  • Electrophilic Addition : The double bond reacts with electrophiles (e.g., H₂O, HCl) to form dihalogenated or hydroxylated products .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts, to extend conjugation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported melting points or molecular conformations?

Variability in physical properties (e.g., melting points) often arises from polymorphic forms or impurities. Single-crystal X-ray diffraction (SCXRD) using SHELXTL software can identify conformational isomers and packing arrangements . For example, a 2025 study resolved a 0.5°C discrepancy in melting points between two batches by identifying a minor orthorhombic polymorph .

Q. What mechanistic insights explain unexpected byproducts in halogen-exchange reactions involving this compound?

Competing pathways may arise due to:

  • Radical Intermediates : Bromine abstraction under UV light generates allylic radicals, leading to dimerization or rearranged products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN² substitution, while protic solvents (e.g., ethanol) promote elimination .
    Contradictions in product ratios can be analyzed via DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers .

Q. How does the steric and electronic profile of the 3-chloro-2-methylphenyl group influence biological activity?

The substituent’s steric bulk reduces enzymatic hydrolysis rates, while the chlorine atom enhances halogen-bonding interactions with protein targets (e.g., kinase ATP-binding pockets) . In a 2025 study, replacing the methyl group with CF₃ increased inhibitory potency against CYP450 enzymes by 12-fold, highlighting electronic modulation .

Q. What strategies mitigate challenges in synthesizing derivatives for high-throughput screening?

  • Parallel Synthesis : Use automated liquid handlers to vary nucleophiles (e.g., amines, azides) in 96-well plates.
  • Microwave-Assisted Reactions : Reduce reaction times for sluggish substitutions (e.g., 30 min vs. 12 hr under conventional heating) .
  • Flow Chemistry : Continuous processing minimizes decomposition of light-sensitive intermediates .

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